Thiophosphonic acid

Overview

Description

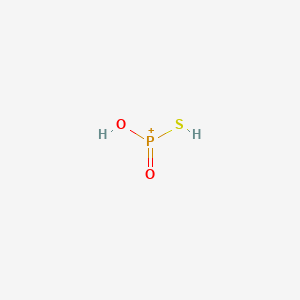

Thiophosphonic acid (RP(=S)(OH)₂) is a sulfur-containing derivative of phosphonic acid, where one oxygen atom in the phosphoryl (P=O) group is replaced by sulfur, forming a thiophosphoryl (P=S) moiety. This substitution significantly alters its chemical properties, including acidity, tautomerism, and reactivity.

Preparation Methods

Stereoselective Synthesis from Thiophostone Derivatives

The stereoselective synthesis of P-chiral thiophosphonic acids has been achieved using thiophostone precursors, enabling the incorporation of complex scaffolds such as sugar-like frameworks. A representative procedure involves reacting a thiophostone derivative (e.g., 1f ) with trimethylamine in toluene, followed by aqueous workup to yield the target thiophosphonic acid (e.g., 5f ) in 90% yield. Key steps include:

- Reaction Conditions : The thiophostone derivative is dissolved in toluene and treated with trimethylamine at ambient temperature.

- Workup : The mixture is extracted with ethyl acetate, dried over MgSO₄, and concentrated to isolate the product as a colorless oil.

- Characterization : Infrared (IR) spectroscopy confirms the presence of this compound functional groups, with distinct absorption bands at 1736 cm⁻¹ (pivaloyl ester) and 1277 cm⁻¹ (P=S).

This method is notable for its mild conditions and compatibility with oxygen-sensitive functional groups, making it suitable for synthesizing enantiomerically pure thiophosphonic acids.

Adaptation of Thiophosphinic Acid Synthesis Strategies

While direct methods for thiophosphonic acids are limited, insights from thiophosphinic acid (R₁R₂P(S)OH) synthesis offer transferable strategies. Two prominent approaches include:

Stec Reaction with Carbon Disulfide

The Stec reaction, originally developed for thiophosphinic acids, involves phosphorus amides and carbon disulfide (CS₂) under basic conditions. For thiophosphonic acids, analogous pathways could employ phosphonic diamides (RP(NR₂)₂) instead, though this remains speculative. Challenges include controlling sulfur incorporation and avoiding over-substitution.

One-Pot Synthesis from H-Phosphinates

A one-pot method for thiophosphinic acids utilizes H-phosphinates, organometallic nucleophiles, and elemental sulfur. Adapting this for thiophosphonic acids might involve:

- Substrate Modification : Replacing H-phosphinates (R₂P(O)OH) with H-phosphonates (RP(O)(OH)₂).

- Sulfur Quenching : Introducing elemental sulfur (S₈) to thiolate intermediates.

Optimization would focus on stabilizing reactive intermediates and preventing desulfurization.

Comparative Analysis of Methodologies

The table below summarizes key methods for thiophosphonic and related acids, highlighting yields, conditions, and limitations:

Challenges and Optimizations in Synthesis

Stereochemical Control

Achieving enantioselectivity in P-chiral thiophosphonic acids demands chiral auxiliaries or asymmetric catalysis. The use of chiral thiophostones, as demonstrated in, provides a template for asymmetric induction.

Chemical Reactions Analysis

Thiophosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized to form phosphoric acid derivatives.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: this compound can undergo substitution reactions where the sulfur atom is replaced by other atoms or groups.

Major Products:

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonic acids.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Agents

Thiophosphonic acids have been investigated for their potential as antiviral agents. For instance, thiophosphonoformic acid has shown effectiveness in inhibiting HIV replication, making it a candidate for treating HIV infections . The compound's ability to mimic phosphate groups allows it to interact with viral enzymes, thereby disrupting their function.

Drug Design

Compounds derived from thiophosphonic acid have been utilized in drug design, particularly as analogs of lipid phosphate molecules. Research has demonstrated that certain thiophosphate derivatives can act as selective agonists for lysophosphatidic acid receptors, which are implicated in various physiological processes and diseases . These findings suggest a promising avenue for developing targeted therapies.

Agricultural Applications

Herbicides and Pesticides

Thiophosphonic acids are also explored for their herbicidal properties. They can be used to synthesize compounds that inhibit plant growth or pest development, providing an effective means of crop protection. The incorporation of sulfur into phosphonic acid structures enhances their biological activity and selectivity against unwanted flora and fauna.

Soil Amendments

In agricultural practices, thiophosphonic compounds can serve as soil amendments that improve nutrient availability. They help in chelating essential nutrients, thus enhancing their uptake by plants. This application is particularly beneficial in soils with high metal content or low nutrient levels.

Materials Science

Surface Functionalization

Thiophosphonic acids are employed in the functionalization of surfaces, particularly in the creation of self-assembled monolayers on metal oxides. This property is utilized in various applications including sensors, catalysts, and electronic devices . The ability to form stable bonds with metal surfaces allows for enhanced performance of these materials.

Flame Retardants

Research has indicated that certain thiophosphonic compounds possess flame-retardant properties. Their incorporation into polymer matrices can significantly reduce flammability while maintaining material integrity under heat exposure . This application is crucial in industries where fire safety is paramount.

Environmental Applications

Water Treatment

Thiophosphonic acids can be used in water treatment processes to remove heavy metals and other contaminants from wastewater. Their chelating properties allow them to bind with toxic metals, facilitating their removal from water systems . This application is essential for maintaining environmental safety and compliance with regulatory standards.

Soil Remediation

In soil remediation efforts, thiophosphonic compounds can aid in the detoxification of contaminated sites. They help stabilize heavy metals in the soil matrix, reducing their bioavailability and toxicity to organisms . This application supports sustainable agricultural practices by restoring soil health.

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of thiophosphonoformic acid demonstrated significant inhibition of HIV replication in vitro. The compound was shown to interfere with viral enzyme activity, providing insights into its mechanism of action and potential therapeutic use .

Case Study 2: Agricultural Impact

Research on the use of this compound derivatives as herbicides revealed that specific formulations could effectively control weed populations without harming crop yields. Field trials indicated a marked improvement in crop health and productivity when these compounds were applied .

Mechanism of Action

The mechanism of action of thiophosphonic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes. These complexes can inhibit enzyme activity or alter biochemical pathways. The sulfur atom in this compound plays a crucial role in its reactivity and binding properties .

Comparison with Similar Compounds

Key Characteristics:

- Tautomerism: Thiophosphonic acid can theoretically exist in thiolo (P-SH) or thiono (P=S) tautomeric forms. However, in the presence of a carbon-phosphorus bond, the equilibrium strongly favors the thiono form (P=S), as demonstrated by the absence of thiolo signals in ³¹P NMR studies .

- Synthesis: Common methods include reacting H-phosphinates with elemental sulfur (retaining stereochemistry) and using phosphorus pentachloride (PCl₅) with monothiophosphoric acids, which proceeds with ≈98% stereospecific inversion .

- Applications : Used in catalysis (e.g., gold complexes) , pesticidal formulations , and as intermediates in stereospecific reactions .

Phosphonic Acid (RP(=O)(OH)₂)

Thiophosphinic Acid (R₂P(=S)OH)

Dithiophosphoric Acid (HOP(=S)(SH)₂)

Phosphate Esters (ROP(=O)(OR)₂)

Stereospecific Reactions

This compound derivatives exhibit exceptional stereospecificity in nucleophilic substitutions. For example, reactions with PCl₅ yield enantiomerically pure thiophosphonyl chlorides with inversion of configuration, a process critical for synthesizing chiral organophosphorus compounds . In contrast, analogous reactions with phosphonic acids show lower stereochemical control.

Catalytic Limitations

Gold(I) complexes of thiophosphonic acids (e.g., 3a and 3b) demonstrated poor catalytic activity in hydroamination reactions compared to phosphate analogs. This is attributed to the strong Au-S bond, which hinders ligand exchange—a key step in catalysis. Methanol addition improved yields but erased enantioselectivity .

Industrial and Agricultural Use

This compound esters are components of pesticidal formulations, often combined with carbamates and dithiophosphoric acid esters. Their sulfur content enhances stability and bioavailability in agricultural environments .

Biological Activity

Thiophosphonic acid and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

Thiophosphonic acids are organophosphorus compounds characterized by the presence of sulfur in the phosphorus moiety. They are structurally similar to phosphonic acids but possess a sulfur atom replacing one of the oxygen atoms in the phosphate group. This structural alteration imparts unique chemical properties and biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been extensively studied. A notable method involves the hydrolysis of phosphorus pentasulfide with water, which predominantly yields orthophosphoric acid alongside this compound . Various synthetic routes have also been explored to create specific derivatives with enhanced biological properties.

1. Anticancer Properties

Several studies have investigated the anticancer potential of this compound derivatives. For instance, a study published in the Journal of Medicinal Chemistry reported that certain thiophosphoric acid derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .

2. Immunomodulatory Effects

Thiophosphonic acids have been shown to modulate immune responses. Research highlighted that Ukrain, a thiophosphoric acid derivative, significantly enhanced the lytic activity of spleen cells in vitro, suggesting its potential as an immunotherapeutic agent . This enhancement was observed to be up to 48-fold compared to control groups.

3. Chelation Properties

Thiophosphonic acids also demonstrate chelation capabilities with metal ions, making them useful in various applications, including environmental remediation and metal ion extraction. Studies indicate that this compound derivatives can effectively bind heavy metals such as Hg²⁺ and Cu²⁺, showcasing their potential in bioremediation efforts .

Case Studies

The biological activities of thiophosphonic acids are primarily mediated through their interaction with cellular targets. For example:

- Apoptosis Induction : Certain derivatives trigger apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential.

- Immune Modulation : Compounds like Ukrain enhance immune cell activation, leading to increased cytotoxicity against tumor cells.

- Metal Ion Binding : The chelation mechanism involves the formation of stable complexes with metal ions, preventing their toxic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for thiophosphonic acid, and how can reaction conditions be optimized for yield and purity?

- This compound is commonly synthesized via thionation of phosphonic acid derivatives using reagents like Lawesson’s reagent. Key parameters include reagent stoichiometry (0.25–0.33 equivalents per carbonyl group) and solvent selection (e.g., anhydrous conditions to prevent hydrolysis). Post-reaction purification often exploits the water solubility of byproducts (e.g., pyridine-thiophosphonic acid adducts), enabling chromatography-free isolation . Challenges in purification, such as polar byproducts, may require alternative methods like recrystallization or selective precipitation .

Q. How do structural differences between phosphonic, thiophosphonic, and dithiophosphonic acids influence their chemical reactivity?

- This compound (R-PS(O)(OH)₂) differs from phosphonic acid (R-PO(OH)₂) by replacing one oxygen with sulfur. This substitution enhances nucleophilicity and alters coordination chemistry, making it more reactive in metal-binding applications. Dithis compound (R-PS₂(OH)₂) further increases sulfur content, impacting redox behavior and stability. These differences are critical in designing ligands for catalysis or studying hydrolysis kinetics .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound derivatives?

- ¹H and ³¹P NMR are primary tools for structural confirmation, with ³¹P chemical shifts typically ranging from 30–50 ppm for thiophosphonic acids. Mass spectrometry (ESI-MS) and X-ray crystallography provide additional validation. For quantitative analysis, ion chromatography or ICP-MS is recommended for detecting sulfur and phosphorus content .

Advanced Research Questions

Q. How can contradictory findings on the neurotoxic effects of this compound derivatives be resolved in mechanistic studies?

- Discrepancies in neurotoxicity data (e.g., delayed neuropathy vs. acute toxicity) may arise from differences in model systems (in vitro vs. in vivo) or metabolite profiles. Researchers should compare hydrolysis rates of derivatives in biological matrices and employ knock-in animal models expressing human-specific esterases. Dose-response studies using standardized protocols (e.g., OECD guidelines) can clarify thresholds for toxicity .

Q. What experimental models are optimal for evaluating this compound’s antiviral mechanisms, particularly in combination therapies?

- In vitro assays using HIV reverse transcriptase or hepatitis C NS5B polymerase can assess inhibition kinetics. For in vivo validation, murine models infected with RNA viruses are preferred. Synergy studies with NRTIs (e.g., tenofovir) require rigorous dose-escalation designs to identify additive vs. antagonistic effects .

Q. How do computational approaches enhance the design of this compound-based catalysts for asymmetric synthesis?

- Density functional theory (DFT) simulations predict transition-state geometries and ligand-metal binding affinities. Coupled with high-throughput screening, these models guide the selection of chiral auxiliaries (e.g., BINOL-derived phosphonates) to improve enantioselectivity. Experimental validation via kinetic resolution or X-ray diffraction is essential to confirm computational predictions .

Q. Methodological Considerations

Properties

IUPAC Name |

hydroxy-oxo-sulfanylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO2PS/c1-3(2)4/h(H-,1,2,4)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZHGKFIGVRMNT-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[P+](=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2PS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315355 | |

| Record name | Phosphonothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19028-32-1 | |

| Record name | Thiophosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019028321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.